(4-Ethyl-2-methylphenyl)methanol
Description
(4-Ethyl-2-methylphenyl)methanol is a substituted benzyl alcohol derivative with a phenyl ring bearing an ethyl group at the para-position (C4), a methyl group at the ortho-position (C2), and a hydroxymethyl (-CH2OH) functional group (Fig. 1).
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(4-ethyl-2-methylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-6,11H,3,7H2,1-2H3 |
InChI Key |
QGWBKYRTHHWFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Ethyl-2-methylphenyl)methanol can be synthesized through several methods. One common method involves the reduction of the corresponding aldehyde, (4-Ethyl-2-methylbenzaldehyde), using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding aldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is conducted in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-Ethyl-2-methylbenzaldehyde) using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to (4-Ethyl-2-methylphenyl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (4-Ethyl-2-methylphenyl)chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: (4-Ethyl-2-methylbenzaldehyde)
Reduction: (4-Ethyl-2-methylphenyl)methane
Substitution: (4-Ethyl-2-methylphenyl)chloride
Scientific Research Applications
(4-Ethyl-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It serves as a building block in the synthesis of drug molecules and other bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Ethyl-2-methylphenyl)methanol involves its ability to act as a proton donor in organic reactions. It can also function as a Lewis acid in certain catalytic processes and as a reducing agent in specific reactions. The compound interacts with various molecular targets and pathways, depending on the specific reaction or application.
Comparison with Similar Compounds
Structural and Electronic Effects
Substituents on the aromatic ring modulate electronic and steric properties:
- Ethyl (C4) and Methyl (C2) Groups: Both are electron-donating via inductive effects, reducing the acidity of the hydroxyl group compared to unsubstituted benzyl alcohol.
- Comparison with (4-Methylphenyl)methanol: Replacing the ethyl group (C4) with a methyl group decreases lipophilicity (lower LogP) and may improve water solubility. The absence of an ortho-substituent reduces steric effects, enhancing reactivity .
Physicochemical Properties (Hypothetical Data)
The following table summarizes inferred properties based on substituent effects:
| Compound | Substituents | Water Solubility | LogP | Melting Point (°C) | Reactivity (Esterification) |
|---|---|---|---|---|---|
| (4-Ethyl-2-methylphenyl)methanol | 4-Ethyl, 2-Methyl | Low | ~3.5 | 80–85 | Moderate |
| (4-Methylphenyl)methanol | 4-Methyl | Moderate | ~2.8 | 70–75 | High |
| (2,4-Dimethylphenyl)methanol | 2,4-Dimethyl | Very Low | ~3.0 | 90–95 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
